Diethyl N,N-Diisopropylphosphoramidite

概要

説明

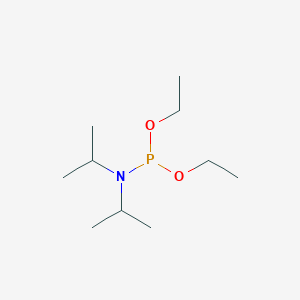

Diethyl N,N-Diisopropylphosphoramidite (CAS 42053-26-9) is a phosphoramidite reagent widely employed in organic synthesis, particularly for introducing diethyl phosphate groups into alcohols to form phosphotriesters. Its structure consists of a central phosphorus atom bonded to two ethoxy (OEt) groups and a diisopropylamine moiety, making it highly reactive in phosphorylation reactions. This compound is critical in oligonucleotide synthesis, antisense therapy, and gene-editing applications due to its ability to efficiently couple with hydroxyl-containing substrates under mild, anhydrous conditions . Commercial grades typically achieve high purity (>98%), ensuring reproducibility in therapeutic oligonucleotide production .

準備方法

Laboratory-Scale Synthetic Routes

Nucleophilic Substitution Using Chlorophosphite Precursors

The most widely adopted method for synthesizing Diethyl N,N-Diisopropylphosphoramidite involves the nucleophilic substitution of diethyl chlorophosphite with diisopropylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the phosphoramidite product . The general reaction scheme is:

Key parameters include:

-

Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants .

-

Temperature : Reactions are typically performed at 0–5°C to minimize side reactions, such as oxidation or hydrolysis .

-

Stoichiometry : A 1:1 molar ratio of diethyl chlorophosphite to diisopropylamine ensures complete conversion, though a 10% excess of the amine is often used to drive the reaction to completion .

Example Protocol :

-

Dissolve diethyl chlorophosphite (1.0 equiv) in anhydrous THF under nitrogen.

-

Add diisopropylamine (1.1 equiv) dropwise at 0°C while stirring.

-

Warm the mixture to room temperature and stir for 4–6 hours.

-

Filter the precipitated hydrochloride salt and concentrate the filtrate under reduced pressure .

Yield: 85–92% (isolated as a colorless liquid) .

Alternative Pathways: Phosphitylation of Amines

Recent studies have explored phosphitylation reactions using activated phosphorus(III) reagents. For instance, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite has been employed as a phosphorylating agent for secondary amines . This method avoids the use of volatile chlorophosphites and improves reaction safety:

Advantages :

-

Reduced side product formation due to the stability of 2-cyanoethyl groups.

Reaction Mechanisms and Kinetic Studies

Activation via Saccharin-N-Methylimidazole Complexes

The coupling efficiency in phosphoramidite synthesis heavily depends on the activation strategy. Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) paired with N-methylimidazole (NMI) forms a potent protonating agent that accelerates the substitution reaction .

Mechanistic Insights :

-

Proton Transfer : Saccharin donates a proton to N-methylimidazole, generating a reactive imidazolium ion.

-

Phosphorus Activation : The imidazolium ion protonates the diisopropylamine group, facilitating its displacement by the incoming nucleophile .

-

Intermediate Formation : A pentavalent phosphorus intermediate forms transiently before collapsing into the final phosphoramidite .

Kinetic Data :

Role of Diisopropylethylamine (DIPEA)

DIPEA serves as a non-nucleophilic base to scavenge HCl generated during the reaction. Its steric bulk prevents unwanted side reactions, such as phosphoester formation .

Optimal Conditions :

-

Concentration : 2–3 equivalents relative to chlorophosphite .

-

Solvent Compatibility : Effective in dichloromethane, THF, and acetonitrile .

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis employs jacketed glass-lined reactors equipped with:

-

Temperature Control : Precision cooling/heating systems (±0.5°C).

-

Inert Atmosphere : Nitrogen or argon sparging to exclude moisture .

-

Continuous Stirring : High-shear mixers ensure homogeneous reactant distribution .

Process Flow :

-

Charging : Diethyl chlorophosphite and diisopropylamine are fed into the reactor.

-

Reaction : Maintain at 20–25°C for 6–8 hours.

-

Workup : Filtration and distillation under reduced pressure (10–15 mmHg) yield >99% pure product .

Purity Control and Analytical Methods

Quality Assurance Protocols :

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| ³¹P NMR | δ 142–149 ppm (phosphoramidite) | Single peak, no impurities |

| HPLC | C18 column, acetonitrile/water | Purity ≥99.5% |

| Karl Fischer | Moisture content | ≤0.05% w/w |

Recent Advances in Synthesis

Palladium-Catalyzed Coupling Reactions

A novel approach utilizes palladium catalysts to couple phosphorus precursors with amines. For example, Pd(PPh₃)₄ facilitates the reaction between diethyl chlorophosphite and diisopropylamine at ambient temperatures :

Benefits :

-

Milder Conditions : 25°C vs. traditional 0–5°C.

-

Reduced Byproducts : No detectable phosphoric acid derivatives .

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate the need for solvents, enhancing sustainability:

科学的研究の応用

Key Applications

-

Oligonucleotide Synthesis

- Diethyl N,N-Diisopropylphosphoramidite is primarily employed as a reagent in the synthesis of oligonucleotides. It facilitates the phosphorylation of nucleosides, allowing for the efficient assembly of DNA and RNA sequences.

- The mechanism involves the formation of phosphite triesters, which are crucial intermediates in the solid-phase synthesis of oligonucleotides. This application is significant for developing antisense oligonucleotides and RNA interference technologies .

-

Peptide Synthesis

- The compound is also utilized in peptide synthesis, particularly for introducing phosphorylated amino acids into peptides. Phosphorylation is a vital post-translational modification that affects protein function and signaling pathways.

- For instance, it has been shown to effectively phosphorylate serine-containing peptides, which are essential for studying protein dynamics and interactions.

-

Phosphorylation Reactions

- This compound serves as an efficient reagent for the phosphorylation of alcohols and hydroxy amino acids. This capability is beneficial in organic synthesis where phosphorothioate or phosphorodithioate derivatives are required.

- The compound can convert alcohols into their corresponding diethyl phosphorotriesters, enhancing the stability and reactivity of these compounds in further synthetic applications .

-

Chemical Biology Research

- In chemical biology, this compound aids in the design and synthesis of bioactive molecules that require phosphate groups for biological activity. Its ability to introduce phosphate functionalities makes it invaluable for creating modified nucleotides and other biomolecules used in therapeutic research.

Case Study 1: Oligonucleotide Synthesis

A study demonstrated the use of this compound in synthesizing a series of modified oligonucleotides with enhanced stability against nucleases. The oligonucleotides were synthesized using automated synthesizers, showcasing high yields and purity levels, confirming the reagent's effectiveness in modern genetic engineering techniques.

Case Study 2: Phosphorylation of Peptides

Research conducted on the phosphorylation of serine-containing peptides highlighted the utility of this compound for introducing phosphate groups selectively. The study reported successful phosphorylation with yields exceeding 85%, demonstrating its potential for generating phosphorylated peptides used in signaling studies.

Comparative Data Table

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Oligonucleotide Synthesis | Phosphorylation of nucleosides | High yield; effective assembly |

| Peptide Synthesis | Introduction of phosphorylated amino acids | Yields > 85% |

| Alcohol Phosphorylation | Conversion to diethyl phosphorotriesters | Efficient reaction rates |

| Chemical Biology | Design of bioactive molecules | Enhanced biological activity |

作用機序

The primary mechanism of action of Diethyl N,N-Diisopropylphosphoramidite involves its role as a phosphitylating agent. In the synthesis of oligonucleotides, it reacts with the 5’-hydroxyl group of a nucleoside to form a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, which is essential for the formation of the DNA or RNA backbone .

The molecular targets of this compound are the hydroxyl groups of nucleosides, and the pathways involved include the formation of phosphite triesters and their subsequent oxidation to phosphates .

類似化合物との比較

Phosphoramidites with varying substituents exhibit distinct reactivity, stability, and application profiles. Below is a systematic comparison:

Table 1: Key Properties of Diethyl N,N-Diisopropylphosphoramidite and Analogues

Reactivity and Mechanism

- Diethyl vs. Dibenzyl : this compound is less sterically hindered than dibenzyl analogues, enabling faster coupling in oligonucleotide synthesis. However, dibenzyl derivatives excel in peptide phosphorylation due to benzyl groups’ orthogonal protection, which can be selectively removed under mild acidic conditions (2% TFA) without damaging sensitive substrates .

- Bis(2-cyanoethyl): The electron-withdrawing cyanoethyl groups enhance leaving-group ability, facilitating rapid phosphite triester formation in DNA/RNA synthesizers. This property is critical for high-fidelity oligonucleotide assembly .

- Di-tert-butyl : The bulky tert-butyl substituents reduce reactivity, making this reagent suitable for selective phosphorylation in sterically congested environments, albeit with lower yields (e.g., 55% in ribose modifications) .

Stability and Handling

- Diethyl and dibenzyl derivatives require strict anhydrous handling but are stable in acetonitrile or dichloromethane under nitrogen .

- Dichloro N,N-Diisopropylphosphoramidite is highly moisture-sensitive, limiting its use to controlled industrial settings .

Research Findings and Industrial Relevance

- This compound has been optimized for kilogram-scale production, underscoring its industrial importance in oligonucleotide therapeutics .

- Dibenzyl N,N-Diisopropylphosphoramidite enables efficient synthesis of phosphopeptides with >90% coupling efficiency, as demonstrated in tau protein studies .

- Bis(2-cyanoethyl) variants achieve 68–70% yields in phosphoramidite coupling steps, critical for cost-effective oligonucleotide manufacturing .

生物活性

Diethyl N,N-Diisopropylphosphoramidite is an important compound in organic chemistry, particularly for its applications in the synthesis of nucleoside phosphoramidites and as a phosphorylating agent. Its biological activity is primarily relevant in the context of synthetic biology and medicinal chemistry, where it serves as a precursor for various biologically active molecules.

This compound is characterized by its phosphoramidite structure, which allows it to participate in phosphorylation reactions. It is commonly used in the synthesis of oligonucleotides, where it acts as a phosphitylating agent. The mechanism involves the formation of a stable phosphite intermediate that can subsequently be oxidized to a phosphate, facilitating the incorporation of phosphate groups into nucleic acids.

Applications in Biological Research

-

Synthesis of Nucleoside Phosphoramidites :

This compound is utilized in the preparation of nucleoside analogs, which can be crucial for studying cellular processes and developing therapeutic agents. For instance, it has been employed in synthesizing phosphoinositide analogs that mimic insulin action, impacting glucose transport and cell signaling pathways . -

Antimicrobial Activity :

Research has indicated that phosphoramidites can be used to develop activity-based probes targeting essential bacterial enzymes such as DXP synthase. This enzyme plays a critical role in bacterial metabolism and is absent in humans, making it a promising target for antibacterial drug development . -

Cyclic Phosphoramidate Formation :

The compound has been shown to react with azido alcohols to produce cyclic phosphoramidates, which are biologically significant due to their potential roles as intermediates in various biosynthetic pathways . These reactions can yield 6- and 7-membered cyclic structures that may exhibit unique biological activities.

Case Studies

-

Phosphoinositide Analogues :

A study demonstrated that this compound was used to synthesize PTEN-resistant analogues of phosphoinositides, which showed differential binding properties and potential as long-lived activators in insulin signaling pathways . This highlights the compound's relevance in metabolic research and therapeutic applications. -

Cyclic Phosphoramidates :

Another investigation focused on the reactions between this compound and various azido alcohols. The results indicated that these reactions could be performed under mild conditions to yield cyclic phosphoramidates efficiently, paving the way for new synthetic methodologies applicable in biological contexts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₂O₃P |

| Molecular Weight | 252.29 g/mol |

| Boiling Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Description |

|---|---|

| Antimicrobial Target | DXP Synthase |

| Application | Synthesis of nucleoside analogs |

| Reaction Types | Phosphorylation, cyclization |

Q & A

Basic Research Questions

Q. What is the role of Diethyl N,N-Diisopropylphosphoramidite in oligonucleotide synthesis?

this compound is a critical reagent in solid-phase oligonucleotide synthesis. It facilitates the formation of phosphite triester linkages between nucleotides. The reagent reacts with the 5'-hydroxyl group of a nucleoside bound to a solid support (e.g., controlled pore glass or polystyrene), activated by a weak acid (e.g., tetrazole or ethylthiotetrazole). The reaction proceeds via nucleophilic substitution, forming a protected phosphoramidite intermediate, which is later oxidized to a stable phosphate backbone .

Q. What are the standard synthetic protocols for incorporating this reagent into phosphoramidite monomers?

A typical protocol involves:

- Dissolving the nucleoside (e.g., 5'-O-dimethoxytrityl-protected deoxyadenosine) in anhydrous acetonitrile.

- Adding this compound and a coupling agent (e.g., N,N-diisopropylethylamine, DIEA) under argon.

- Stirring at room temperature for 30–60 minutes.

- Quenching with methanol to terminate the reaction.

- Purifying the product via flash chromatography or precipitation .

Q. How does the reagent’s structure influence its reactivity in phosphorylation reactions?

The diisopropylamine groups act as electron-withdrawing substituents, enhancing the electrophilicity of the phosphorus center. The ethyl groups on the phosphoramidite improve solubility in organic solvents (e.g., acetonitrile), ensuring efficient coupling during automated synthesis. Steric hindrance from the isopropyl groups may reduce side reactions with unprotected hydroxyl groups .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in challenging sequences (e.g., GC-rich regions)?

- Activator Selection: Replace standard tetrazole with more reactive agents like 5-ethylthiotetrazole (0.25 M in acetonitrile) to accelerate coupling kinetics .

- Extended Coupling Time: Increase reaction time to 5–10 minutes for sterically hindered nucleotides.

- Double Coupling: Perform two consecutive couplings to ensure >99% efficiency, particularly for long oligonucleotides (>50-mer) .

Q. What analytical methods are used to detect and quantify side products from incomplete phosphoramidite reactions?

- 31P NMR Spectroscopy: Identifies diastereomeric phosphoramidite intermediates (δ ~148–149 ppm) and hydrolyzed byproducts (δ ~0 ppm) .

- Mass Spectrometry (MS): Detects truncated sequences or depurination products via MALDI-TOF or ESI-MS.

- Ion-Exchange HPLC: Separates failure sequences by charge differences .

Q. How does the choice of solid support (e.g., polystyrene vs. controlled pore glass) affect phosphoramidite coupling efficiency?

Polystyrene supports (e.g., Low-Volume PS) reduce solvent consumption and improve reaction kinetics due to higher swelling capacity in acetonitrile. In contrast, controlled pore glass (CPG) offers higher loading capacity but may require longer coupling times for optimal results .

Q. What strategies mitigate oxidation or hydrolysis of the phosphoramidite during storage?

- Storage: Keep the reagent under anhydrous argon at –20°C to prevent moisture ingress.

- Stabilizers: Add molecular sieves (3Å) to vials to scavenge trace water.

- Quality Control: Regularly monitor purity via 31P NMR or HPLC (>95% purity required for high-yield synthesis) .

Q. Methodological Challenges & Data Interpretation

Q. How can researchers resolve contradictions in reported coupling efficiencies across studies?

Variations in efficiency often arise from differences in:

- Activator concentration (e.g., 0.25 M vs. 0.45 M ethylthiotetrazole).

- Solvent purity (anhydrous acetonitrile vs. technical grade).

- Solid support type (e.g., pore size in CPG). Standardize protocols using internal controls (e.g., a reference oligonucleotide) to ensure comparability .

Q. What are the implications of residual phosphoramidite contamination in final oligonucleotide products?

Unreacted phosphoramidite can lead to:

- N-1 truncations during chain elongation.

- Off-target effects in downstream applications (e.g., CRISPR or qPCR). Purification via reverse-phase HPLC or PAGE is recommended for critical applications .

Q. How can this compound be integrated with novel caging strategies for light-activated oligonucleotide release?

The reagent’s phosphite intermediate can be functionalized with photolabile groups (e.g., o-nitrobenzyl) during synthesis. Post-oxidation, UV irradiation (365 nm) cleaves the caging group, enabling spatiotemporal control over oligonucleotide activity in dynamic systems .

特性

IUPAC Name |

N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFIBXKHKNIZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(N(C(C)C)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400470 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42053-26-9 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。